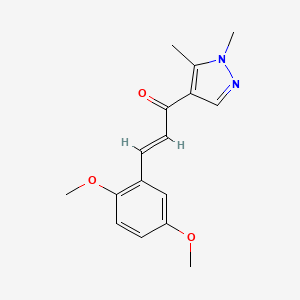![molecular formula C15H20N2O3 B5438731 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide](/img/structure/B5438731.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader family of azaspiro compounds, which are characterized by their spirocyclic structures incorporating nitrogen atoms. These compounds are of significant interest due to their potential pharmacological properties and their role in various chemical reactions.
Synthesis Analysis
The synthesis of azaspiro compounds often involves intermolecular reactions and the use of specific reagents to achieve the desired spirocyclic framework. Amirani Poor et al. (2018) detailed an intermolecular Ugi reaction involving gabapentin (a related compound) under mild conditions, producing novel azaspiro compounds with good to excellent yields (Amirani Poor et al., 2018). This method exemplifies the synthetic approach to azaspiro derivatives, highlighting the potential versatility and efficiency of generating these compounds.
Molecular Structure Analysis
The molecular structure of azaspiro compounds, including those similar to 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide, is characterized by their unique spiro framework. This structure significantly influences their chemical properties and reactivity. Studies like the one conducted by Konovalova et al. (2014), which utilized X-ray analysis, provide detailed insights into the crystal and molecular structure of related azaspiro compounds, demonstrating the significance of molecular structure analysis in understanding these chemicals (Konovalova et al., 2014).
Chemical Reactions and Properties
Azaspiro compounds participate in various chemical reactions, including acylation and cyclization. The reactivity of these compounds can be influenced by the presence of functional groups and the specific structural configuration of the spiro framework. For example, the study on the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones by Konovalova et al. (2014) demonstrates the specific chemical reactivity associated with azaspiro compounds (Konovalova et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide is an enzyme called DprE1 . This enzyme is used by the tuberculosis bacteria to make an important component of their cell wall .
Mode of Action
The compound works by blocking the action of the DprE1 enzyme . This interaction prevents the tuberculosis bacteria from making a crucial component of their cell wall .
Biochemical Pathways
By blocking the DprE1 enzyme, the compound disrupts the biochemical pathway that the tuberculosis bacteria use to grow and multiply . The downstream effects of this disruption are the death of the bacteria or the prevention of their growth and multiplication .
Result of Action
The result of the compound’s action is the killing of the tuberculosis bacteria or the prevention of their growth and multiplication . This outcome is achieved by disrupting the bacteria’s ability to make a crucial component of their cell wall .
properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)12-17-8-6-15(7-9-17)19-10-11-20-15/h1-5H,6-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRENGLZRYILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5438655.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclooctylbutanamide](/img/structure/B5438672.png)
![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B5438675.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)


![3-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5438694.png)
![2-ethoxy-5-[2-(2-furyl)pyrimidin-4-yl]benzoic acid](/img/structure/B5438704.png)

![N'-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B5438711.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5438715.png)

![(3aR*,6aS*)-2-allyl-5-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438728.png)